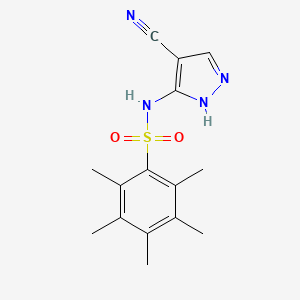![molecular formula C20H22N2O5S B7540451 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide, also known as BAY 41-2272, is a synthetic organic compound that belongs to the class of sulfonamides. It was first synthesized in the late 1990s by Bayer AG as a potential treatment for pulmonary hypertension. Since then, it has been widely studied for its pharmacological properties and potential therapeutic applications.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells and vasodilation, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including:
- Vasodilation: this compound 41-2272 can help to relax blood vessels and improve blood flow, which can be beneficial in the treatment of conditions such as pulmonary hypertension and erectile dysfunction.
- Antiplatelet activity: this compound 41-2272 can help to prevent the formation of blood clots by inhibiting platelet aggregation.
- Anti-inflammatory activity: this compound 41-2272 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis.
- Anticancer activity: this compound 41-2272 has been investigated for its potential use in cancer therapy, as it has been shown to inhibit angiogenesis and tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of cGMP signaling pathways in a controlled manner. However, one limitation of this compound 41-2272 is that it can be difficult to work with due to its low solubility in water and other common solvents.
将来の方向性
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272, including:
- Further investigation of its potential use in the treatment of pulmonary hypertension, particularly in combination with other drugs.
- Studies on its effects on other physiological systems, such as the nervous system and the immune system.
- Development of new formulations or delivery methods to improve its solubility and bioavailability.
- Investigation of its potential use in combination with other drugs for the treatment of cancer.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethylmagnesium bromide to form 2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(2-(3,4-dimethoxyphenyl)ethyl)-4-chlorobenzamide. Finally, the prop-2-ynylsulfonamide group is introduced by reacting the previous intermediate with prop-2-ynylamine and sodium hydride.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide 41-2272 has been extensively studied in the field of cardiovascular research, particularly for its potential use in the treatment of pulmonary hypertension. It has also been investigated for its effects on smooth muscle relaxation, platelet aggregation, and angiogenesis.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-4-12-22-28(24,25)17-8-6-16(7-9-17)20(23)21-13-11-15-5-10-18(26-2)19(14-15)27-3/h1,5-10,14,22H,11-13H2,2-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKBLCZBFBXJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylpyrazol-3-yl)-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7540380.png)
![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)

![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)